4-Amino-2-ethynylphenol

Medicinal Chemistry Click Chemistry Building Blocks

Multi-step synthesis of kinase probes or metabolite standards often requires tedious protection/deprotection sequences that inflate costs and reduce yields. 4-Amino-2-ethynylphenol solves this bottleneck. - Orthogonal reactivity: amine for amide coupling, terminal alkyne for CuAAC, phenol for further derivatization-enables convergent assembly without protecting groups. - Cuts synthetic steps by 1-2 vs. mono-functional phenols; directly delivers the erlotinib 4-hydroxy metabolite scaffold. - Available in high purity (≥98% HPLC) with batch-to-batch consistency for reproducible macrocycle synthesis and analytical method validation.

Molecular Formula C8H7NO
Molecular Weight 133.15
CAS No. 1391053-48-7
Cat. No. B588357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethynylphenol
CAS1391053-48-7
Molecular FormulaC8H7NO
Molecular Weight133.15
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)N)O
InChIInChI=1S/C8H7NO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H,9H2
InChIKeyADZVGKBJDDBXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethynylphenol CAS 1391053-48-7: Structural Identity and Procurement Baseline for Research-Grade Specialty Building Blocks


4-Amino-2-ethynylphenol (CAS: 1391053-48-7; molecular formula: C₈H₇NO; molecular weight: 133.15) is a disubstituted phenol bearing both an amino group at the 4-position and an ethynyl moiety at the 2-position . This trifunctional aromatic scaffold enables orthogonal reactivity at the phenolic hydroxyl, aromatic amine, and terminal alkyne sites, positioning the compound as a versatile intermediate in medicinal chemistry and materials science . As a building block, it participates in Sonogashira couplings, click chemistry cycloadditions, and amine-directed functionalizations . The compound is commercially available from multiple specialty chemical suppliers in research quantities (typically 25 mg to 1 g), with reported purities of 95-98% .

4-Amino-2-ethynylphenol Procurement: Why Generic Aminophenol or Ethynylphenol Analogs Cannot Substitute in Orthogonal Synthetic Routes


Substitution of 4-amino-2-ethynylphenol with simpler analogs such as 4-aminophenol (CAS 123-30-8) or 2-ethynylphenol (CAS 5101-44-0) fails when orthogonal reactivity across all three functional groups is required [1]. 4-Aminophenol lacks the terminal alkyne necessary for Sonogashira cross-coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) steps, while 2-ethynylphenol lacks the aromatic amine required for amide bond formation, diazonium chemistry, or metal coordination [2]. The spatial arrangement of the amino and ethynyl groups (para and ortho to the hydroxyl, respectively) establishes a unique electronic environment that modulates nucleophilicity at the phenolic oxygen—a property not replicated in mono-substituted analogs [1]. Consequently, generic substitution in multi-step synthetic sequences introduces the risk of route failure or necessitates additional protection/deprotection steps that reduce overall yield and increase cost.

4-Amino-2-ethynylphenol Differential Evidence: Quantitative and Structural Differentiation from Closest Analogs


Structural Uniqueness of 4-Amino-2-ethynylphenol: Orthogonal Trifunctional Scaffold vs. Mono- and Di-Substituted Phenol Analogs

4-Amino-2-ethynylphenol is the only commercially available phenol that simultaneously bears a 4-amino group and a 2-ethynyl group, enabling three distinct orthogonal reaction handles (phenolic OH, aromatic NH₂, terminal alkyne) within a single small-molecule scaffold . In contrast, 4-aminophenol (CAS 123-30-8) contains only two functional groups (OH and NH₂), and 2-ethynylphenol (CAS 5101-44-0) contains only two (OH and C≡CH) [1][2]. The nearest trifunctional analog, 4-amino-2-ethynylbenzoic acid, introduces a carboxylic acid instead of a phenol, altering both pKa (~4-5 for benzoic acid vs. ~10 for phenol) and metal-chelating behavior [1].

Medicinal Chemistry Click Chemistry Building Blocks

4-Amino-2-ethynylphenol Reactivity Advantage: Enhanced Nucleophilicity at Phenolic Oxygen via Electron-Donating Amino Group

The electron-donating 4-amino group in 4-amino-2-ethynylphenol increases electron density at the phenolic oxygen relative to the unsubstituted phenol or 2-ethynylphenol . This para-amino substitution raises the HOMO energy of the phenoxide anion, enhancing nucleophilicity in SN2 alkylations and acylations. Computational studies on analogous para-aminophenol systems demonstrate a ~0.5-0.7 eV elevation in HOMO energy compared to phenol itself, corresponding to an estimated 10- to 50-fold rate enhancement in electrophilic trapping reactions under identical conditions [1]. The 2-ethynyl group, by contrast, is weakly electron-withdrawing via induction, partially offsetting the amino group's activation but preserving net enhanced nucleophilicity relative to the unsubstituted phenol baseline.

Organic Synthesis Electrophilic Aromatic Substitution Reactivity Modulation

4-Amino-2-ethynylphenol as a Precursor to Bioactive Erlotinib Metabolite Scaffolds: Structural Relationship to a Clinically Validated Pharmacophore

4-Amino-2-ethynylphenol forms the core aryl moiety of the 4-hydroxy metabolite of erlotinib (OSI-774, Tarceva®), an FDA-approved EGFR tyrosine kinase inhibitor [1]. The metabolite, chemically defined as 4-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)-2-ethynylphenol, retains the identical 4-amino-2-ethynylphenol substructure and is generated via hepatic CYP3A4-mediated O-demethylation of the parent drug [2]. In vitro studies demonstrate that the 4-hydroxy metabolite exhibits EGFR inhibitory potency comparable to erlotinib (IC₅₀ values in the 1-20 nM range), confirming that the 4-amino-2-ethynylphenol scaffold is compatible with high-affinity kinase domain binding [2]. This established structure-activity relationship validates the scaffold as a privileged starting point for kinase inhibitor design and metabolite reference standard preparation.

Drug Metabolism EGFR Inhibitors Pharmacophore Mapping

4-Amino-2-ethynylphenol Application Scenarios: Where This Trifunctional Building Block Delivers Verifiable Procurement Value


Convergent Synthesis of Clickable Kinase Inhibitor Probes via Sequential Amide Coupling and CuAAC Conjugation

Medicinal chemistry groups developing EGFR or VEGFR kinase probes can utilize 4-amino-2-ethynylphenol as a central scaffold for convergent assembly. The aromatic amine undergoes amide coupling with carboxylic acid-containing heterocyclic warheads (e.g., quinazoline-4-carboxylic acids), while the terminal alkyne remains available for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biotin, fluorophores, or affinity tags [1]. This orthogonal reactivity eliminates the need for protecting group strategies, reducing the synthetic sequence by 1-2 steps compared to routes using mono-functional phenols. The structural relationship to the erlotinib 4-hydroxy metabolite [2] provides a validated starting point for designing irreversible EGFR inhibitors bearing acrylamide warheads at the 6-position.

Preparation of Erlotinib Metabolite Reference Standards for DMPK and Bioanalytical Assay Development

Bioanalytical and DMPK laboratories requiring authentic erlotinib 4-hydroxy metabolite reference material can employ 4-amino-2-ethynylphenol as the key synthetic intermediate [1]. Coupling with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline under standard SNAr conditions yields the metabolite in 2-3 steps. Procurement of high-purity 4-amino-2-ethynylphenol (≥98% by HPLC) ensures that the final metabolite standard meets regulatory expectations for identity and purity in LC-MS/MS method validation [2]. The trifunctional nature of the building block also enables independent synthesis of stable isotope-labeled (¹³C, ²H) internal standards through modular alkyne functionalization.

Synthesis of Ethynylphenol-Based Macrocyclic Hosts for Saccharide Recognition and Separation

Materials chemistry groups developing macrocyclic receptors for carbohydrate recognition can polymerize 4-amino-2-ethynylphenol units via Sonogashira or Glaser-Hay coupling to generate rigid, shape-persistent ethynylphenol macrocycles [1]. The intramolecular hydrogen-bonding network between adjacent phenolic hydroxyl and amino groups can be suppressed by the rigid framework, exposing the hydroxyls for intermolecular hydrogen-bonding with saccharide guests [1]. Procurement of the trifunctional monomer from a single batch ensures reproducible macrocycle size distribution and binding properties, whereas substitution with mixed monomers introduces polydispersity and batch-to-batch variability in host-guest affinity measurements [2].

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